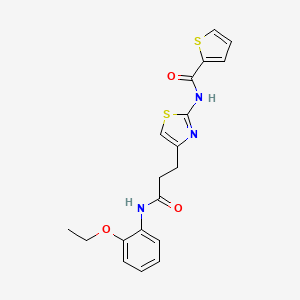

N-(4-(3-((2-ethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-[3-(2-ethoxyanilino)-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S2/c1-2-25-15-7-4-3-6-14(15)21-17(23)10-9-13-12-27-19(20-13)22-18(24)16-8-5-11-26-16/h3-8,11-12H,2,9-10H2,1H3,(H,21,23)(H,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACYBOGHNROIQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-((2-ethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

Coupling Reactions: The final step involves coupling the thiazole and thiophene rings through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-((2-ethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts acylation using acyl chlorides and aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural features to N-(4-(3-((2-ethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide exhibit promising anticancer properties. For instance, thiazole and thiophene derivatives have been shown to inhibit specific kinases involved in cell proliferation and survival pathways, leading to reduced cancer cell growth . The compound may act by disrupting mitotic processes, which is crucial for the survival of cancer cells.

Antimicrobial Properties

The thiazole and thiophene structures are also associated with antimicrobial activity. Preliminary studies suggest that derivatives containing these moieties can exhibit significant antimicrobial effects against various pathogens . This opens avenues for the development of new antimicrobial agents based on this compound.

Synthesis and Derivatives

The synthesis of N-(4-(3-((2-ethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide typically involves multi-step synthetic routes, which may include:

- Formation of the thiazole ring.

- Introduction of the ethoxyphenyl group through amination.

- Final coupling reactions to form the complete thiophene-carboxamide structure.

These steps require specific reagents and conditions to ensure high yields and purity.

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer potential of similar compounds, researchers found that derivatives with thiazole and thiophene structures inhibited cancer cell lines effectively by targeting specific kinases involved in cell cycle regulation. These findings suggest that N-(4-(3-((2-ethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide could be developed as a lead compound in anticancer drug discovery .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of compounds related to this structure against various bacterial strains. Results indicated significant inhibitory effects, suggesting potential applications in treating infections caused by resistant bacteria .

Mechanism of Action

The mechanism of action of N-(4-(3-((2-ethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations

Key structural differences between the target compound and analogs lie in substituents on the thiazole ring and modifications to the carboxamide or adjacent groups:

Key Observations :

Functional Group Impact

- Carboxamide vs. Sulfonamide : Sulfonamide derivatives () exhibit distinct hydrogen-bonding capabilities and metabolic stability compared to carboxamides. The target compound’s carboxamide may offer flexibility in binding interactions.

- Substituent Effects : Fluorine or methoxy groups () influence electronic properties and steric hindrance, affecting receptor binding and pharmacokinetics.

Biological Activity

N-(4-(3-((2-ethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into the biological activity of this compound, highlighting its anticancer properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a unique structure that includes:

- Thiazole and Thiophene Rings : These heterocycles are known for their diverse biological activities.

- Ethoxyphenyl Group : This moiety may enhance the compound's interaction with biological targets.

Anticancer Activity

Preliminary studies indicate that N-(4-(3-((2-ethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide exhibits promising anticancer properties. Similar compounds have shown efficacy in inhibiting specific kinases involved in cell proliferation and survival pathways. Notably, compounds with thiazole and thiophene structures have been documented to inhibit cancer cell growth by interfering with mitotic processes .

The biological activity of this compound may involve several mechanisms:

- Inhibition of Kinases : Compounds with similar structures have been reported to inhibit kinases that play critical roles in cancer cell signaling.

- Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest, particularly in the G2/M phase, which is crucial for cancer therapy .

Research Findings and Case Studies

A review of the literature reveals various studies focusing on the biological activity of compounds related to N-(4-(3-((2-ethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide:

Interaction Studies

Understanding how N-(4-(3-((2-ethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide interacts with biological macromolecules is essential for optimizing its therapeutic potential. Techniques such as:

- Surface Plasmon Resonance (SPR) : Used to measure binding affinities.

- Nuclear Magnetic Resonance (NMR) : Helps elucidate structural interactions.

These studies can inform modifications to enhance efficacy and reduce toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.